2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Description
Historical Context of Bicyclic Systems in Chemical Research
The study of bicyclic molecules dates back to the early 20th century. A pivotal moment in this field was the first reported synthesis of a bicyclic compound in 1913 by German chemist Hans Meerwein. ontosight.ai This achievement opened a new chapter in organic chemistry, sparking interest in these complex three-dimensional structures. Research into bicyclic systems evolved rapidly, with significant progress occurring in the 1950s and 1960s, which saw the development of novel synthetic methodologies and the discovery of numerous natural products containing bicyclic cores. ontosight.ai These discoveries laid the groundwork for understanding the unique properties and reactivity of strained ring systems, which continues to be an active area of research today.
Structural Features and Rigidity of 2-Oxabicyclo[2.2.2]octane Systems
The 2-oxabicyclo[2.2.2]octane system is a prime example of a bridged bicyclic compound. wikipedia.org Its framework consists of a six-membered cyclohexane (B81311) ring constrained by an oxygen-containing bridge. This "bridged" nature, where two non-adjacent carbon atoms (the bridgeheads) are linked, locks the molecule into a rigid conformation. wikipedia.orgbeilstein-journals.orgnih.gov This rigidity is a defining characteristic, as it significantly restricts the molecule's conformational freedom compared to more flexible acyclic or monocyclic structures. beilstein-journals.orgnih.gov
This structural rigidity has made the 2-oxabicyclo[2.2.2]octane core a subject of interest as a bioisostere—a substituent that retains similar physical or chemical properties to another chemical group. Specifically, it has been designed and validated as a saturated bioisostere for the para-substituted phenyl ring, a common motif in pharmaceuticals. researchgate.netnih.gov While the phenyl ring is aromatic and flat, the 2-oxabicyclo[2.2.2]octane scaffold provides a three-dimensional, saturated alternative. researchgate.netnih.gov Crystallographic analysis reveals that the geometric parameters of the 2-oxabicyclo[2.2.2]octane core closely mimic those of a para-substituted phenyl ring, particularly the distance and angles between substituent attachment points. researchgate.netnih.govresearchgate.net This structural mimicry allows for the replacement of phenyl rings in bioactive compounds, which can lead to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity. researchgate.netnih.gov
Table 1: Comparison of Geometric Parameters A comparative look at the geometric parameters of the 2-Oxabicyclo[2.2.2]octane system and a para-substituted Phenyl Ring, illustrating their structural similarity.
| Parameter | 2-Oxabicyclo[2.2.2]octane | para-Substituted Phenyl Ring |
|---|---|---|
| Distance (r) between exit vectors (Å) | ~4.7 | ~4.7 |
| Angle (φ1) | Similar | Similar |
| Angle (φ2) | Similar | Similar |
Overview of Functionalized Bridged Ethers as Synthetic Intermediates
Bridged polycyclic natural products present a significant challenge to synthetic chemists due to their densely packed and architecturally complex structures. beilstein-journals.orgnih.gov Functionalized bridged ethers, such as 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, are valuable as synthetic intermediates in the construction of these and other complex molecules. nih.govontosight.ai The aldehyde functional group (-CHO) in this compound is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
The synthesis of this specific aldehyde can be achieved through methods such as the Swern oxidation of the corresponding primary alcohol, (2-oxabicyclo[2.2.2]octan-4-yl)methanol. nih.govgoogle.com This highlights its role as a downstream intermediate. Once formed, the aldehyde can react with various nucleophiles. For instance, reactions with aliphatic, aromatic, or heterocyclic aldehydes have been used to generate more complex 2-oxabicyclo[2.2.2]octane structures. nih.gov The rigid bicyclic framework serves as a reliable scaffold, allowing for the precise installation of other functional groups in a stereocontrolled manner. This makes such compounds powerful building blocks for creating novel molecules with potential applications in drug discovery and materials science. beilstein-journals.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-8-3-1-7(2-4-8)10-6-8/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYYUSXZUIQQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Oxabicyclo 2.2.2 Octane 4 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group is a key site for molecular elaboration, offering a gateway to acids, alcohols, and new carbon-carbon bond formations.
The oxidation of aldehydes to carboxylic acids is a fundamental and efficient transformation in organic synthesis. organic-chemistry.org This reaction is readily applicable to 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, providing access to the corresponding carboxylic acid, a crucial intermediate for amide couplings and other derivatizations. A variety of oxidizing agents can be employed for this purpose, ranging from classic metal-based reagents to milder, more selective modern protocols. organic-chemistry.org
The direct oxidation of this compound or its derivatives yields 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid. For instance, in the synthesis of GPR120 modulators, l-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octane-4-carbaldehyde was subjected to oxidation conditions that, while aimed at another transformation, yielded the corresponding carboxylic acid as a significant by-product in 25% yield. google.com This demonstrates the susceptibility of the aldehyde group on this scaffold to oxidation.
While direct oxidation of the parent carbaldehyde is not extensively detailed, the synthesis of isomeric acids on the same scaffold is well-documented. For example, an isomeric carboxylic acid was synthesized via the oxidation of the corresponding primary alcohol, which itself was derived from an aldehyde intermediate. nih.gov This highlights a common synthetic route where the aldehyde is a precursor to other functional groups that can then be converted to the carboxylic acid. Common reagents for the direct oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder options like pyridinium (B92312) chlorochromate (PCC) with an co-oxidant, or sodium chlorite (B76162) (NaClO₂). organic-chemistry.org
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| l-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octane-4-carbaldehyde | 4-hydroxy-TEMPO, Cu(I)Cl, 30% aq H₂O₂ in iPrOH/water | l-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | 25% (by-product) | google.com |
| (1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol | Not specified (General Oxidation) | 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | Not specified | nih.gov |
The reduction of the aldehyde group in this compound to a primary alcohol, (2-Oxabicyclo[2.2.2]octan-4-yl)methanol, is a key transformation for introducing a hydroxymethyl substituent. This reaction is typically achieved with high efficiency using common metal hydride reagents. The resulting alcohol serves as a versatile handle for further functionalization, such as etherification, esterification, or conversion to leaving groups for substitution reactions. evitachem.com
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this conversion. researchgate.net For example, the reduction of a related ketone, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one, with NaBH₄ or LiAlH₄ proceeds readily to give the corresponding alcohol. researchgate.net Similarly, the reduction of an iodide on the same scaffold using LiAlH₄ to produce an alcohol in 90% yield demonstrates the compatibility of the bicyclic system with this powerful reducing agent. nih.gov
While the reduction of the C4-carbaldehyde does not generate a new stereocenter at the carbinol carbon, the facial selectivity of the hydride attack can be influenced by the rigid, sterically defined bicyclic structure. In related systems, reductions of ketones on the 2-oxabicyclo[2.2.2]octane framework have shown high stereoselectivity. For instance, the reduction of 6-ketocineole with NaBH₄ or LiAlH₄ gives stereospecifically the exo-alcohol. researchgate.net This outcome is attributed to the hydride attacking from the less sterically hindered endo face of the molecule. By analogy, the reduction of this compound is expected to proceed via hydride attack from the face opposite the ethano-bridge, though the resulting primary alcohol is achiral. The principles of stereoselective reduction are crucial when the substrate itself is chiral or when substituents on the bicyclic frame create diastereotopic faces. bohrium.com
| Reactant | Reagents and Conditions | Product | Yield | Stereochemistry | Reference |
|---|---|---|---|---|---|
| (4-iodo-2-oxabicyclo[2.2.2]oct-1-yl)methyl acetate | LiAlH₄ | (2-Oxabicyclo[2.2.2]octan-1-yl)methanol | 90% | N/A | nih.gov |
| 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one | NaBH₄ or LiAlH₄ | exo-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol | Not specified | Stereospecific (exo) | researchgate.net |
The electrophilic carbonyl carbon of the aldehyde is highly susceptible to attack by a wide range of nucleophiles, most notably organometallic reagents. pressbooks.pub This class of reactions is paramount for forming new carbon-carbon bonds, enabling the extension of the carbon framework and the synthesis of complex derivatives. evitachem.com
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the nucleophilic addition of the alkyl, aryl, or vinyl group from the organometallic reagent to the carbonyl carbon. pressbooks.pub
This strategy has been applied to precursors of the 2-oxabicyclo[2.2.2]octane system. For example, a Grignard reagent was successfully reacted with a cyclohexene (B86901) carboxaldehyde derivative, which is a key step in the pathway to forming the bicyclic ether structure. google.com The reaction of this compound with various Grignard or organolithium reagents would provide straightforward access to a library of secondary alcohols, where the newly introduced 'R' group can be tailored for specific applications. The stability of the 2-oxabicyclo[2.2.2]octane core to these strongly basic and nucleophilic reagents is a key advantage, as demonstrated by the successful use of a Grignard reagent in a cross-coupling reaction on an iodide-substituted version of the scaffold. nih.gov
| Reactant | Reagent Type | General Reagents | Product Type | Reference |
|---|---|---|---|---|
| This compound | Grignard Reagent | R-MgX (e.g., CH₃MgBr, PhMgBr), then H₃O⁺ | α-substituted-(2-Oxabicyclo[2.2.2]octan-4-yl)methanol | masterorganicchemistry.comgoogle.com |
| This compound | Organolithium Compound | R-Li (e.g., n-BuLi, PhLi), then H₃O⁺ | α-substituted-(2-Oxabicyclo[2.2.2]octan-4-yl)methanol | masterorganicchemistry.com |
Nucleophilic Addition Reactions
Imine and Enamine Formation
The aldehyde functionality of this compound is expected to undergo typical reactions of aliphatic aldehydes, including condensation reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are fundamental in organic synthesis for the construction of carbon-nitrogen bonds and serve as pathways to introduce nitrogen-containing functionalities.
Imine Formation: The reaction of this compound with primary amines would lead to the formation of a Schiff base, an imine. This reaction typically proceeds under mildly acidic conditions to facilitate the dehydration of the intermediate hemiaminal. The general transformation is illustrated below:
Reactants: this compound, Primary Amine (R-NH₂)
Product: N-substituted imine of this compound
Conditions: Typically requires an acid catalyst and removal of water.
While specific literature detailing this reaction for this compound is not abundant, the principles of imine formation are well-established. A general procedure for imine synthesis involves the reaction of an aldehyde with a primary amine in a suitable polar protic solvent, such as methanol (B129727) or ethanol, often in the presence of an acid catalyst like acetic acid. The subsequent reduction of the imine can afford the corresponding amine.
Enamine Formation: Condensation of this compound with a secondary amine (R₂NH) would yield an enamine. This reaction also typically requires acid catalysis and the removal of water to drive the equilibrium towards the product. The formation of the enamine introduces a nucleophilic carbon atom at the α-position to the original aldehyde, opening up further synthetic possibilities.
The reactivity of the aldehyde group in a related derivative, 1-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octane-4-carbaldehyde, has been demonstrated in the context of organic synthesis, supporting the feasibility of such transformations. google.com
Transformations of the Bicyclic Core
The 2-oxabicyclo[2.2.2]octane framework is a robust scaffold that can withstand a variety of reaction conditions, allowing for extensive functionalization. nih.gov This stability is crucial for its application as a bioisostere for the phenyl ring in medicinal chemistry, as it allows for the introduction and modification of functional groups to modulate the physicochemical and biological properties of molecules. enamine.netnih.gov
Functional Group Interconversions on the Bridged System
A range of functional group interconversions have been successfully performed on the 2-oxabicyclo[2.2.2]octane core, demonstrating its versatility in organic synthesis. These transformations allow for the conversion of one functional group into another, providing access to a diverse array of derivatives.
Key examples of such interconversions include:
Oxidation: The conversion of a primary alcohol to an aldehyde, such as the Swern oxidation of (2-oxabicyclo[2.2.2]octan-4-yl)methanol to this compound, has been reported with a yield of 63%. nih.gov
Reduction: The aldehyde group can be reduced to a primary alcohol. For instance, the reduction of an ester derivative with lithium aluminum hydride (LiAlH₄) afforded the corresponding alcohol in a 90% yield. nih.gov
Saponification: Ester groups attached to the bicyclic core can be hydrolyzed to the corresponding carboxylic acids. The saponification of an ethyl ester derivative to yield 2-oxabicyclo[2.2.2]octane-4-carboxylic acid has been achieved in a 90% yield. nih.gov
Amine Synthesis: A carboxylic acid can be converted to an amine via the Curtius rearrangement. This has been demonstrated in the synthesis of an N-Boc protected amine from the corresponding carboxylic acid in an 87% yield. nih.gov
These transformations highlight the chemical stability of the 2-oxabicyclo[2.2.2]octane nucleus and the feasibility of manipulating functional groups at various positions on the ring system.
Table 1: Examples of Functional Group Interconversions on the 2-Oxabicyclo[2.2.2]octane Core
| Starting Material Functional Group | Reagents and Conditions | Product Functional Group | Yield (%) | Reference |
| Primary Alcohol | Swern Oxidation | Aldehyde | 63 | nih.gov |
| Ethyl Ester | LiAlH₄ | Primary Alcohol | 90 | nih.gov |
| Ethyl Ester | Saponification | Carboxylic Acid | 90 | nih.gov |
| Carboxylic Acid | Curtius Reaction (via acid chloride, NaN₃, heat, Boc₂O) | N-Boc Amine | 87 | nih.gov |
Derivatization for Bifunctional Linkers
The 2-oxabicyclo[2.2.2]octane scaffold has been utilized as a core for the synthesis of bifunctional linkers. nih.gov These linkers possess two reactive sites, allowing them to connect two different molecular entities, a common strategy in drug discovery and chemical biology. The rigid and well-defined geometry of the bicyclic system makes it an attractive scaffold for such applications.
The synthesis of various bifunctional linkers has been achieved starting from functionalized 2-oxabicyclo[2.2.2]octane derivatives. For example, a key intermediate, an iodinated ester, has been used to generate a variety of derivatives with different functional groups at distinct positions on the bicyclic core. nih.gov
A notable synthetic route to a bifunctional linker involves the following steps:
Saponification: Conversion of the ester group of the iodinated precursor to a carboxylic acid. nih.gov
Curtius Reaction: Transformation of the carboxylic acid to an N-Boc protected amine. nih.gov
This sequence yields a bifunctional molecule possessing both an iodo group and a protected amine, which can be further functionalized at two distinct points. The ability to synthesize such derivatives with multiple "exit vectors" for further chemical modification underscores the utility of the 2-oxabicyclo[2.2.2]octane system in constructing complex molecules. researchgate.net
Structural Analysis and Conformational Studies
Crystallographic Analysis
Crystallographic techniques, particularly X-ray diffraction, have been instrumental in elucidating the precise solid-state structure of the 2-oxabicyclo[2.2.2]octane core and its derivatives.
X-ray crystallographic analyses have been performed on several functionalized 2-oxabicyclo[2.2.2]octane derivatives to confirm their molecular structures. researchgate.netnih.gov These studies provide definitive proof of the bicyclic framework and the stereochemical arrangement of substituents. For instance, the structures of derivatives substituted with groups like dimethyl, iodo, and more complex moieties have been successfully determined, verifying the outcomes of synthetic routes such as iodocyclization. researchgate.netnih.gov While specific crystallographic data for 2-oxabicyclo[2.2.2]octane-4-carbaldehyde is not extensively detailed in the reviewed literature, the analysis of its derivatives offers a clear and accurate representation of the core scaffold's geometry. researchgate.netnih.govresearchgate.net The replacement of a methylene (B1212753) group in the bicyclo[2.2.2]octane core with an oxygen atom to form the 2-oxabicyclo[2.2.2]octane system does not significantly alter the three-dimensional geometry. nih.gov
Detailed analysis of X-ray diffraction data allows for the precise measurement of geometric parameters. Studies comparing the 2-oxabicyclo[2.2.2]octane core to the para-substituted phenyl ring and other saturated bioisosteres, such as bicyclo[2.2.2]octane, have been conducted to evaluate its suitability as a phenyl ring mimic. researchgate.netnih.gov Key geometric parameters include the distance between bridgehead carbons (or carbon and oxygen) and the angles of substituent exit vectors. nih.govresearchgate.net
Analysis has shown that the geometric properties of 2-oxabicyclo[2.2.2]octanes are remarkably similar to those of the para-substituted phenyl ring. nih.gov The distance 'r' (between C1 and C4 positions) in 2-oxabicyclo[2.2.2]octane derivatives is approximately 2.6 Å, which is very close to the 2.8 Å distance in a para-substituted phenyl ring and the 2.6 Å in bicyclo[2.2.2]octane systems. nih.gov This similarity in distance and vector alignment supports its function as a non-aromatic bioisostere. nih.gov The cyclohexane-like rings within the bicyclic structure are known to adopt boat conformations.
| Structure | r (Å) | d (Å) | φ1 (°) | φ2 (°) |
|---|---|---|---|---|
| para-Substituted Phenyl Ring (Imatinib) | 2.8 | 4.0 | 179 | 179 |
| Bicyclo[2.2.2]octane | 2.6 | 3.9 | 177 | 177 |
| 2-Oxabicyclo[2.2.2]octane | 2.6 | 3.8 | 175 | 175 |
Data sourced from crystallographic analysis of various compounds to compare the core structures. nih.govresearchgate.net
Conformational Preferences and Rigidity
The unique bridged structure of the 2-oxabicyclo[2.2.2]octane system dictates its conformational behavior, characterized by high rigidity and limited flexibility.
The bicyclo[2.2.2]octane scaffold is inherently rigid, a characteristic that is retained in its 2-oxa analogue. This framework locks the substituents in fixed positions, significantly reducing rotational freedom. The structure forces the cyclohexane-like rings to adopt boat or distorted boat conformations. doaj.orgresearchgate.net This conformational pre-organization is a critical feature, particularly when this scaffold is incorporated into larger molecules for applications in medicinal chemistry, as it can lead to enhanced binding affinity with biological targets by reducing the entropic penalty upon binding. The introduction of the oxygen atom at the 2-position can influence the electronic properties of the molecule without substantially altering the core geometry.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, both ¹H and ¹³C NMR provide critical data for the assignment of protons and carbons in the aldehyde group and the bicyclic ring system. While specific experimental data for this exact compound is not widely published, valuable insights can be drawn from closely related structures, such as ethyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate. dtu.dk
¹H NMR Spectral Assignments for Aldehyde Protons and Ring System
The ¹H NMR spectrum of a related compound, ethyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, shows the aldehyde proton as a singlet at approximately 9.58 ppm. dtu.dk This downfield chemical shift is characteristic of an aldehyde proton due to the deshielding effect of the adjacent carbonyl group. The protons of the bicyclic ring system are expected to appear in the upfield region of the spectrum, typically between 1.80 and 4.10 ppm. dtu.dk The bridgehead proton and the protons on the carbons adjacent to the ether oxygen would likely have distinct chemical shifts due to their unique electronic environments.
Table 1: Predicted ¹H NMR Spectral Assignments for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aldehyde-H | ~9.6 | s (singlet) |
¹³C NMR Spectral Assignments for Carbonyl and Ring Carbons
In the ¹³C NMR spectrum of the related ethyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, the carbonyl carbon of the aldehyde group resonates at approximately 202.5 ppm. dtu.dk This significant downfield shift is a hallmark of a carbonyl carbon. The carbons of the bicyclic ring system are anticipated to appear in the range of approximately 26.0 to 77.0 ppm. dtu.dk The bridgehead carbon and the carbons bonded to the ether oxygen would exhibit chemical shifts in the lower field portion of this range due to the electronegativity of the oxygen atom.
Table 2: Predicted ¹³C NMR Spectral Assignments for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
|---|---|
| Carbonyl Carbon | ~202.5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships within the bicyclic ring system, helping to trace the connectivity of the aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ring to their corresponding carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of the Aldehyde Group and Ether Linkage
For this compound, the IR spectrum would be dominated by the stretching vibrations of the aldehyde group and the ether linkage. A strong absorption band characteristic of the C=O stretch of the aldehyde is expected in the region of 1720-1740 cm⁻¹. Additionally, the C-H stretch of the aldehyde proton typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O-C stretching vibration of the ether linkage within the bicyclic system would likely produce a strong, characteristic band in the 1050-1150 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1720-1740 | Strong |
| Aldehyde | C-H Stretch | ~2720 and ~2820 | Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 140.18 g/mol . bldpharm.com In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 140. Fragmentation of the molecule would likely involve the loss of the aldehyde group (CHO, 29 mass units) or other characteristic cleavages of the bicyclic ring system. Predicted mass spectrometry data suggests prominent adducts in electrospray ionization, such as [M+H]⁺ at m/z 141.09100 and [M+Na]⁺ at m/z 163.07294. uni.lu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to several decimal places. This precision allows for the calculation of an unambiguous elemental composition.
For this compound, with a molecular formula of C₈H₁₂O₂, the theoretical monoisotopic mass is 140.08372 Da. uni.lu HRMS analysis would seek to experimentally measure a mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. The technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars).
Predicted HRMS data for various adducts of the compound are crucial for its identification in different ionization modes. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 141.09100 |
| [M+Na]⁺ | 163.07294 |
| [M-H]⁻ | 139.07644 |
| [M+K]⁺ | 179.04688 |
| [M+NH₄]⁺ | 158.11754 |
This data is predicted and sourced from PubChemLite. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule. The technique is particularly sensitive to the presence of chromophores, which are functional groups containing π-electrons or non-bonding valence electrons.
The structure of this compound contains an aldehyde functional group (-CHO). The carbonyl group (C=O) within the aldehyde acts as a chromophore. It typically exhibits a weak absorption band in the UV region corresponding to an n → π* (non-bonding to anti-bonding pi orbital) electronic transition. For simple aliphatic aldehydes, this absorption maximum (λmax) is generally observed in the range of 280-300 nm. The bicyclic alkane framework itself does not absorb in the near-UV region. Therefore, the UV-Vis spectrum of this compound is expected to be characterized by this weak n → π* transition, confirming the presence of the aldehyde group.
Computational Chemistry and Theoretical Investigations
Reaction Mechanism Elucidation through Computational Modeling
A thorough computational investigation into the reaction mechanisms of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde would be invaluable for predicting its behavior in various chemical transformations. Such studies would typically employ quantum mechanical calculations to map out the potential energy surface of a given reaction. This would involve identifying all relevant stationary points, including reactants, products, intermediates, and transition states.
For instance, in a nucleophilic addition to the carbonyl group of this compound, computational modeling could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. It could also reveal the role of catalysts or solvent molecules in the reaction pathway.
Transition State Analysis and Energy Profiles
A critical aspect of mechanistic elucidation is the identification and characterization of transition states. Computational methods allow for the precise determination of the geometry and energetic properties of these fleeting structures. Analysis of the vibrational frequencies of a calculated transition state can confirm that it represents the true saddle point connecting reactants and products.
Once the transition states are located, a complete energy profile for the reaction can be constructed. This profile would depict the relative energies of all species along the reaction coordinate, providing crucial information about the reaction's kinetics. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate.
Table 1: Hypothetical Energy Profile Data for a Nucleophilic Addition to this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Aldehyde + Nucleophile) | 0.0 |
| Transition State | Data Not Available |
| Product (Adduct) | Data Not Available |
This table illustrates the type of data that would be generated from a computational study. Currently, no specific values are available in the literature for this compound.
Regioselectivity and Stereoselectivity Predictions
Many reactions involving this compound could potentially yield multiple products, leading to questions of regioselectivity and stereoselectivity. The rigid, bicyclic nature of the scaffold can impose significant steric and electronic constraints, influencing the outcome of reactions at the aldehyde functionality.
Computational modeling is a powerful tool for predicting these selectivities. By calculating the activation energies of the transition states leading to different possible products, chemists can anticipate the major and minor products of a reaction. For example, in the case of an attack by a nucleophile, the facial selectivity (attack from the exo or endo face relative to the bicyclic system) could be predicted by comparing the energies of the corresponding transition states.
Table 2: Hypothetical Computational Data for Stereoselectivity Prediction
| Transition State | Activation Energy (kcal/mol) | Predicted Product Ratio |
| TS (exo-attack) | Data Not Available | Data Not Available |
| TS (endo-attack) | Data Not Available | Data Not Available |
This table represents the kind of predictive data that could be obtained from a detailed computational analysis. The lack of published research in this specific area means that no concrete data can be presented.
Role in Advanced Organic Synthesis and Molecular Design
Building Block for Complex Organic Molecules
The 2-oxabicyclo[2.2.2]octane-4-carbaldehyde molecule serves as a highly valuable building block in the synthesis of more complex organic structures. evitachem.com The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions. This versatility allows for the introduction of diverse functional groups and the extension of molecular frameworks. The rigid, bicyclic core imparts a well-defined three-dimensional geometry to the resulting molecules, a critical feature in designing compounds that interact with specific biological targets.
The intrinsic structural rigidity and defined stereochemistry of the 2-oxabicyclo[2.2.2]octane system make it an attractive scaffold for the synthesis of natural products and their analogues. While related structures like Hagemann's ester are recognized as valuable starting points in natural product synthesis, the 2-oxabicyclo[2.2.2]octane core offers a unique spatial arrangement of substituents. researchgate.net Its use enables chemists to construct complex, polycyclic systems with precise control over the orientation of functional groups, mimicking the intricate architectures often found in nature.
Bioisosteric Replacement Strategies
Bioisosterism, the practice of substituting one part of a molecule with another that has similar physical or chemical properties, is a fundamental strategy in drug design. The goal is to create new compounds with improved potency, selectivity, or pharmacokinetic profiles.
The phenyl ring is a ubiquitous feature in pharmaceuticals, present in over 500 approved drugs. nih.govresearchgate.net However, its aromaticity and planarity can lead to metabolic liabilities and poor solubility. nih.gov The 2-oxabicyclo[2.2.2]octane scaffold has been rationally designed and validated as a saturated, non-planar bioisostere of the para-substituted phenyl ring. exlibrisgroup.comnih.govenamine.net This design emerged from an analysis of the strengths and weaknesses of earlier phenyl ring mimics, such as bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane (B1203433). nih.govresearchgate.netnih.gov By replacing a flat aromatic ring with this three-dimensional, saturated core, chemists can significantly improve key physicochemical properties of drug candidates. nih.govenamine.net
| Scaffold | r (Å) | d (Å) | φ1 (°) | φ2 (°) |
|---|---|---|---|---|
| para-Phenyl (in Imatinib) | 2.79–2.82 | 5.90–5.93 | 176–179 | 178–179 |
| 2-Oxabicyclo[2.2.2]octane | 2.53–2.54 | 5.56–5.58 | 176 | 177 |
Data sourced from crystallographic analysis comparing geometric parameters. nih.govresearchgate.net
One of the key advantages of the 2-oxabicyclo[2.2.2]octane system is its conformational rigidity. nih.gov Unlike flexible aliphatic chains, this bicyclic scaffold holds substituents in fixed and predictable spatial orientations. This rigidity minimizes the entropic penalty upon binding to a biological target, which can lead to enhanced potency. The design intentionally preserves the collinearity of the exit vectors, a feature shared with other successful bioisosteres like bicyclo[2.2.2]octane. nih.gov This ensures that the substituents attached to the scaffold are positioned correctly to engage in the necessary interactions with a receptor or enzyme.
Replacing a phenyl ring with the 2-oxabicyclo[2.2.2]octane core has a profound and beneficial impact on a molecule's properties. The introduction of the oxygen atom and the disruption of planarity lead to reduced lipophilicity and, consequently, enhanced aqueous solubility. nih.govnih.gov Furthermore, as a saturated hydrocarbon, the scaffold is less susceptible to oxidative metabolism by cytochrome P450 enzymes, which often target aromatic rings. This results in greater metabolic stability and a longer biological half-life. nih.govnih.gov
These improvements were demonstrated by replacing a phenyl ring in the cancer drug Imatinib with the 2-oxabicyclo[2.2.2]octane core. The resulting analogue showed increased water solubility, enhanced metabolic stability, and lower lipophilicity compared to the original drug. nih.govresearchgate.netexlibrisgroup.comnih.govenamine.net
| Compound | Water Solubility (µM) | Lipophilicity (logD) |
|---|---|---|
| Imatinib (phenyl) | 351 | 2.6 |
| Analogue (2-oxa-BCO) | 389 | 1.8 |
Comparison of physicochemical properties of Imatinib and its 2-oxabicyclo[2.2.2]octane analogue. nih.gov
| Compound | Metabolic Stability (CLint, mg/(min•µL)) | Half-life (t1/2, min) |
|---|---|---|
| Imatinib (phenyl) | 28 | 60 |
| Analogue (2-oxa-BCO) | 19 | 87 |
Comparison of metabolic stability in human liver microsomes. nih.gov
Comparison with Other Saturated Bioisosteres (e.g., Bicyclo[1.1.1]pentane, Bicyclo[2.2.2]octane, Cubane)
The utility of 2-oxabicyclo[2.2.2]octane as a bioisosteric replacement for the para-substituted phenyl ring is best understood through comparison with other established saturated bioisosteres, namely bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane. exlibrisgroup.comresearchgate.net Each of these scaffolds presents a unique combination of size, rigidity, and physicochemical properties that influences their suitability for specific applications in drug design.
The design of the 2-oxabicyclo[2.2.2]octane structure was informed by an analysis of the advantages and disadvantages of these existing bioisosteres. exlibrisgroup.comresearchgate.netenamine.net While scaffolds like cubane and bicyclo[2.2.2]octane more closely replicate the distance between substituents of a para-substituted arene, they can be challenging to synthesize with diverse functionalities at the bridgehead positions. acs.orgnih.gov Bicyclo[1.1.1]pentane, on the other hand, offers a shorter distance between its bridgehead substituents. acs.orgnih.govpharmablock.com
A key differentiator for 2-oxabicyclo[2.2.2]octane is the introduction of an oxygen atom into the bicyclic framework. This modification can lead to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, when compared to its carbocyclic counterparts. exlibrisgroup.comresearchgate.net For instance, replacing the phenyl ring in the anticancer drug Imatinib with a 2-oxabicyclo[2.2.2]octane core resulted in increased water solubility, greater metabolic stability, and reduced lipophilicity. exlibrisgroup.comresearchgate.netenamine.netnih.gov
The table below provides a comparative overview of the geometric parameters of these bioisosteres.
Table 1: Comparison of Geometric Parameters of Saturated Bioisosteres
| Compound | Distance r (Å) | Distance d (Å) | Angle φ1 (°) | Angle φ2 (°) |
|---|---|---|---|---|
| para-substituted phenyl ring | 2.8 | 4.0 | 0 | 0 |
| Bicyclo[1.1.1]pentane | 1.9 | 2.5 | 0 | 0 |
| Bicyclo[2.2.2]octane | 2.6 | 3.1 | 0 | 0 |
| Cubane | 2.7 | 3.1 | 0 | 0 |
Data sourced from crystallographic analysis. researchgate.net
While BCP is the smallest and least lipophilic of these bioisosteres, its shorter bridgehead distance may not always be optimal. pharmablock.com BCO provides a closer geometric mimic to the phenyl ring but lacks the potential for improved properties offered by the heteroatom in 2-oxabicyclo[2.2.2]octane. nih.govthieme-connect.com Cubane, though geometrically similar, can exhibit instability under certain conditions, such as in the presence of transition metals or upon heating. nih.gov The rational design of 2-oxabicyclo[2.2.2]octane sought to balance these factors, providing a stable, synthetically accessible scaffold with favorable physicochemical properties. exlibrisgroup.comresearchgate.netenamine.net
Strategies for Incorporating 2-Oxabicyclo[2.2.2]octane Core into Molecular Scaffolds
The incorporation of the 2-oxabicyclo[2.2.2]octane core into larger molecular structures is a key aspect of its application in medicinal chemistry and materials science. exlibrisgroup.comresearchgate.netenamine.netnih.govenamine.net A primary strategy for achieving this is through the synthesis of functionalized derivatives that can be readily coupled to other molecular fragments.
A significant synthetic approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile (B52724). exlibrisgroup.comresearchgate.netenamine.netnih.gov This method has proven to be a key step in producing the 2-oxabicyclo[2.2.2]octane scaffold. The resulting iodide can be obtained on a large scale, making it a practical starting material for further derivatization. researchgate.net
Synthesis of Functionalized Derivatives for Bioisosteric Applications
To be a versatile bioisostere, the 2-oxabicyclo[2.2.2]octane core must be available with a variety of functional groups that allow for its integration into diverse molecular architectures. researchgate.netenamine.netenamine.net Research has focused on developing synthetic routes to derivatives bearing common functional handles used in medicinal chemistry.
For example, a carboxylic acid derivative can be prepared through the oxidation of a primary alcohol precursor. nih.gov This carboxylic acid can then be used in standard amide coupling reactions to link the 2-oxabicyclo[2.2.2]octane moiety to amines. The synthesis of derivatives with one, two, or three "exit vectors" for substitution allows for its use as a replacement for mono-, di-, and tri-substituted phenyl rings. researchgate.net The diversification of the scaffold has been achieved through the alkylation of precursor aldehydes with various aliphatic and heteroaromatic groups prior to the cyclization step. thieme-connect.com
Development of Analogs and Derivatives
The development of analogs and derivatives of this compound is crucial for exploring its chemical space and for fine-tuning its properties in various applications.
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the 2-oxabicyclo[2.2.2]octane core influence its biological activity and physicochemical properties. exlibrisgroup.com A practical demonstration of this was the incorporation of the 2-oxabicyclo[2.2.2]octane scaffold into the anticancer drugs Imatinib and Vorinostat. exlibrisgroup.comnih.gov
In the case of Imatinib, replacing the para-phenyl ring with the 2-oxabicyclo[2.2.2]octane moiety led to notable improvements in its physicochemical profile. exlibrisgroup.comresearchgate.net The resulting analog exhibited increased water solubility, enhanced metabolic stability in human liver microsomes, and reduced lipophilicity. exlibrisgroup.comresearchgate.netnih.gov Specifically, the half-life of the Imatinib analog containing the 2-oxabicyclo[2.2.2]octane core increased by almost 50%. nih.gov
When this bioisostere was incorporated into Vorinostat, it resulted in a new bioactive analog of the drug. exlibrisgroup.comresearchgate.net These examples highlight the potential of the 2-oxabicyclo[2.2.2]octane scaffold to favorably modulate the properties of known bioactive molecules.
Synthesis of Substituted this compound Analogs
The synthesis of substituted analogs of this compound allows for the exploration of a wider range of chemical structures and properties. exlibrisgroup.comresearchgate.netenamine.net A general approach to these analogs involves the modification of precursors before the formation of the bicyclic system. For instance, different substituents can be introduced on the cyclohexane (B81311) ring prior to the key iodocyclization reaction. researchgate.net
One documented synthesis of a substituted analog involves the preparation of l-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octane-4-carbaldehyde. This was achieved through the oxidation of the corresponding primary alcohol, (l-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol, using a Swern oxidation with oxalyl chloride and DMSO. google.com This demonstrates a viable route to introduce aryl substituents at the 1-position of the bicyclic system.
Investigation of Ring System Modifications and Their Impact on Chemical Behavior
Investigations into modifications of the 2-oxabicyclo[2.2.2]octane ring system itself can provide further insights into its chemical behavior and potential applications. While the core 2-oxabicyclo[2.2.2]octane scaffold has been the primary focus, the synthesis of related structures, such as 2-azabicyclo[2.2.2]octanes, has also been explored. researchgate.net The replacement of the oxygen atom with a nitrogen atom introduces a basic center and the potential for further functionalization at the nitrogen.
The flexibility of the cyclohexane ring is a critical factor in the synthesis of the 2-oxabicyclo[2.2.2]octane core, as it must adopt a higher-energy boat conformation for the cyclization to occur. thieme-connect.com This contrasts with the synthesis of the smaller 2-oxabicyclo[2.1.1]hexane system from a cyclobutane (B1203170) precursor, which is reportedly more challenging. thieme-connect.com Understanding the conformational requirements and strain of these ring systems is essential for designing efficient synthetic routes and for predicting the properties of novel analogs.
Future Research Directions and Unexplored Avenues
Asymmetric Synthesis of Chiral Derivatives
The development of methodologies for the asymmetric synthesis of chiral derivatives of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde represents a critical and burgeoning area of research. The inherent chirality of this bicyclic system, once resolved into its enantiopure forms, could lead to the creation of novel chiral building blocks for the synthesis of complex molecules with specific stereochemical requirements, such as pharmaceuticals and agrochemicals.
Current research has laid the groundwork by exploring enantioselective methods for related bicyclic structures. For instance, organocatalyzed sequential reactions have been shown to produce fully substituted chiral oxabicyclo[2.2.2]octanes with multiple contiguous stereocenters. researchgate.net Furthermore, highly enantioselective organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization followed by a [4+2] cycloaddition has been developed for the synthesis of bicyclo[2.2.2]octenones. nih.gov These approaches, while not directly applied to the target carbaldehyde, suggest viable strategies for future exploration.
Future research should focus on adapting and refining these and other asymmetric catalytic methods, such as chiral Lewis acid catalysis or organocatalysis, to directly target the synthesis of enantiomerically enriched this compound. The exploration of chiral pool synthesis, starting from readily available enantiopure precursors, also presents a viable and largely unexplored avenue. researchgate.net Success in this area would be greatly enhanced by the development of robust analytical methods to determine the enantiomeric excess of the resulting chiral aldehydes.
A key challenge lies in controlling the stereochemistry at the C4 position bearing the aldehyde group. The development of diastereoselective and enantioselective reactions will be paramount. Detailed studies into the mechanism of these transformations will be crucial for optimizing reaction conditions and catalyst design to achieve high levels of stereocontrol.
Novel Catalytic Transformations Involving the Bicyclic Aldehyde
The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, yet its full potential in novel catalytic reactions remains to be unlocked. The steric hindrance imposed by the bicyclic framework could lead to unique reactivity and selectivity profiles compared to simpler aliphatic or aromatic aldehydes.
Future research should explore the participation of this bicyclic aldehyde in a variety of catalytic processes. For example, its use in asymmetric aldol, Michael, and Mannich reactions, catalyzed by chiral organocatalysts or metal complexes, could provide access to a diverse range of functionalized and stereochemically complex derivatives. The rigid structure of the starting aldehyde could enforce a high degree of facial selectivity in these additions.
Furthermore, the development of novel catalytic C-H functionalization reactions at positions adjacent to the aldehyde or on the bicyclic core itself would open up new avenues for derivatization. Transition-metal catalyzed cross-coupling reactions, where the aldehyde is converted to a more reactive functional group, could also be explored to attach various substituents to the 2-oxabicyclo[2.2.2]octane scaffold. The investigation of cascade reactions initiated by the aldehyde functionality could lead to the rapid construction of complex polycyclic systems.
The unique electronic properties imparted by the ether linkage within the bicyclic system may also influence the reactivity of the aldehyde. A systematic study of its performance in a broad range of catalytic transformations, and a comparison of its reactivity with other aldehydes, will be essential to delineate its unique synthetic utility.
Advanced Computational Studies on Complex Reaction Pathways
Advanced computational studies are poised to play a pivotal role in elucidating the complex reaction pathways involving this compound and in guiding the rational design of new synthetic methodologies. Density Functional Theory (DFT) and other computational methods can provide invaluable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.
A significant area for future computational investigation is the modeling of the asymmetric syntheses of its chiral derivatives. By calculating the energies of different transition states leading to various stereoisomers, researchers can predict the most likely reaction outcomes and understand the factors that govern enantioselectivity. This knowledge can then be used to design more effective chiral catalysts and optimize reaction conditions.
Computational studies can also be employed to explore the potential of this compound in novel catalytic transformations. For instance, the reaction profiles of proposed catalytic cycles can be mapped out to assess their feasibility and identify potential bottlenecks. The interaction of the bicyclic aldehyde with different catalysts can be modeled to understand the nature of the catalyst-substrate interactions and to predict which catalysts are most likely to be effective.
Furthermore, computational analysis of the conformational landscape and electronic properties of the 2-oxabicyclo[2.2.2]octane core can provide a deeper understanding of its reactivity. The influence of the bicyclic structure on the stability of reaction intermediates and transition states can be quantified, offering explanations for experimentally observed reactivity and selectivity. Such computational insights will be instrumental in accelerating the discovery and development of new and innovative applications for this promising chemical entity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde?
- The primary synthesis involves iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine (I₂) in acetonitrile. Key steps include:
-
Alkylation of alkenyl alcohols with aldehydes/ketones.
-
Cyclization under optimized solvent conditions (e.g., acetonitrile yields 56% efficiency).
-
Functional group modifications (e.g., oxidation to aldehydes, reduction to alcohols) .
- Alternative routes include intramolecular Michael additions or multi-step alkylation strategies, though these are less scalable .
Synthesis Optimization (Table 1, ) Solvent --------------- DMF Acetonitrile NMP
Q. How is the structural integrity of this compound validated?
- X-ray crystallography confirms bond distances and angles (e.g., C-C distance = 2.54–2.56 Å, collinearity angles φ₁/φ₂ ≈ 176–177°).
- NMR spectroscopy (¹H/¹³C, DEPT, HSQC) verifies functional groups and stereochemistry.
- HRMS ensures molecular formula accuracy .
Q. What analytical techniques are critical for characterizing this compound’s purity?
- HPLC-MS for detecting trace impurities.
- DSC/TGA to assess thermal stability (melting points, decomposition profiles).
- Chiral chromatography if enantiomers are synthesized .
Advanced Research Questions
Q. How does this compound serve as a phenyl bioisostere in drug design?
- Key Advantages :
- Improved solubility : Replacing phenyl with this scaffold in Imatinib increased water solubility by 1.5-fold.
- Reduced lipophilicity : LogD decreased from 2.6 (phenyl) to 1.8 (bioisostere) in Imatinib analogs.
- Metabolic stability : Half-life (t₁/₂) increased by 50% in human liver microsomes .
- Validation :
- Crystallographic alignment : Geometric parameters (r, d, φ₁/φ₂) closely mimic para-substituted phenyl rings.
- Biological assays : Retained or enhanced activity in Vorinostat analogs (e.g., apoptosis induction at 50 μM) .
Q. What contradictions arise in physicochemical data when substituting phenyl rings with this scaffold?
- Acidity discrepancies :
- Bicyclo[2.2.2]octane carboxylic acid (pKa = 5.6) vs. 2-oxabicyclo analog (pKa = 4.4) due to oxygen’s electron-withdrawing effects.
- This impacts drug-receptor interactions (e.g., hydrogen bonding, ionization) .
Q. What experimental challenges occur in scaling up synthesis, and how are they mitigated?
- Challenges :
- Low yields in polar aprotic solvents (e.g., DMF, NMP).
- Side reactions with heterocycles (e.g., thiazole, triazole).
- Solutions :
- Solvent optimization : Acetonitrile minimizes byproducts.
- Modular functionalization : Post-cyclization modifications (e.g., Curtius reaction for amines, Swern oxidation for aldehydes) enable diversification .
Methodological Guidance
Q. How to design experiments comparing bioisosteric analogs in lead optimization?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., -OH, -COOH, -NH₂).
- Step 2 : Measure logD , solubility , and metabolic stability (e.g., microsomal CLₛᵤb).
- Step 3 : Validate bioactivity via enzyme inhibition (e.g., kinase assays) or cellular models (e.g., apoptosis staining) .
Q. How to resolve conflicting crystallographic and computational data on scaffold geometry?
- PMI plots (Principal Moments of Inertia) compare 3D chemical space occupancy between phenyl and bioisosteres.
- DFT calculations reconcile experimental bond angles with theoretical models .
Data Contradictions & Analysis
| Parameter | Phenyl Ring | 2-Oxabicyclo Scaffold | Implications |
|---|---|---|---|
| C-C Distance (r) | 2.88 Å | 2.54 Å | Altered steric interactions |
| Lipophilicity (logD) | 2.6 | 1.8 | Enhanced solubility |
| Metabolic Stability | t₁/₂ = 60 min | t₁/₂ = 87 min | Prolonged drug exposure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
